1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Overview

Description

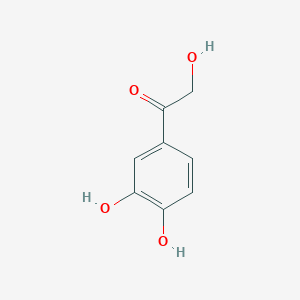

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a phenolic compound characterized by the presence of two hydroxyl groups on the benzene ring and a hydroxyl group on the ethanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(3,4-dihydroxyphenyl)ethanol using specific catalysts and reaction conditions. For instance, the transformation of 4-ethylphenol to 1-(3,4-dihydroxyphenyl)ethanol can be catalyzed by mushroom tyrosinase .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it relevant in biological research.

Medicine: Research has explored its potential therapeutic effects, including its role in modulating cellular processes and its potential use in drug development.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dihydroxyphenyl)ethanol: This compound is structurally similar but lacks the hydroxyl group on the ethanone side chain.

3,4-Dihydroxyphenylacetic acid: Another related compound with a carboxyl group instead of the ethanone side chain.

Catechol (1,2-dihydroxybenzene): A simpler phenolic compound with two hydroxyl groups on the benzene ring.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is unique due to the presence of both hydroxyl groups on the benzene ring and the hydroxyl group on the ethanone side chain. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known as 3,4-dihydroxyacetophenone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of available literature.

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Structure : Characterized by two hydroxyl groups at the 3 and 4 positions of the phenyl ring, which contribute to its reactivity and biological interactions.

Biological Significance

The compound has garnered attention due to its diverse biological activities, including:

- Antioxidant Activity : Exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Potential : Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.

This compound interacts with multiple biological targets:

- Estrogen Receptor Modulation : Similar compounds have shown activity against estrogen receptor-positive cancer cell lines, indicating potential for hormone-related cancer therapies .

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to modulate the activity of certain enzymes involved in metabolic pathways .

Antioxidant Activity

Research has established that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be promising for potential therapeutic applications.

Anticancer Studies

This compound has shown potential in inhibiting the growth of various cancer cell lines. For instance:

- In studies involving MCF-7 breast cancer cells, it was observed to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell survival and death .

Case Studies

-

Study on Antioxidant Properties :

- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated that the compound significantly reduced oxidative stress markers in treated cells compared to controls.

-

Antimicrobial Efficacy :

- A study tested various concentrations of this compound against pathogens. The results showed a dose-dependent response with effective inhibition at lower concentrations.

-

Cancer Cell Line Studies :

- Investigations into its effects on MDA-MB-468 and T47D breast cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxyacetophenone | C₈H₈O₃ | Contains one hydroxyl group on the phenyl ring. |

| Resacetophenone | C₈H₈O₃ | Similar structure but lacks additional hydroxyl. |

| 1-(3-Hydroxyphenyl)-2-hydroxyethanone | C₈H₈O₄ | Has one less hydroxyl group compared to the target. |

The dual hydroxyl substitution in this compound enhances its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.